

Application Notes and Protocols: Tamoxifen Dosage for Mouse Models

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide comprehensive guidelines and standardized protocols for the preparation and administration of Tamoxifen (TAM) to induce Cre-recombinase activity in Cre-ERT2 transgenic mouse models.

Overview

The Cre-LoxP system is a powerful tool for gene editing, enabling tissue-specific and temporally controlled gene knockouts. The Cre-ERT2 fusion protein, a cornerstone of this system, combines Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (ERT2). This fusion protein remains inactive in the cytoplasm until it binds to its synthetic ligand, Tamoxifen, or its active metabolite, 4-hydroxytamoxifen (4-OHT).[1][2] Upon binding, the complex translocates to the nucleus, where Cre recombinase excises DNA sequences flanked by LoxP sites.

Effective and reproducible induction of Cre activity is critically dependent on the Tamoxifen dosage, administration route, and preparation protocol.[3][4] However, a lack of consensus on the optimal regimen exists.[3] This document synthesizes data from multiple studies to provide standardized protocols and dosage recommendations. It is crucial to note that the optimal induction strategy should be empirically determined for each specific mouse line and experimental goal.[5]



Tamoxifen Dosage and Administration Summary

The selection of a Tamoxifen regimen depends on factors such as the target tissue, the specific Cre-driver line, and the age of the mice.[6] High doses can lead to off-target effects, including significant impacts on bone homeostasis, while insufficient doses may result in incomplete recombination.[6][7]

The following table summarizes common Tamoxifen administration protocols used in mouse models.



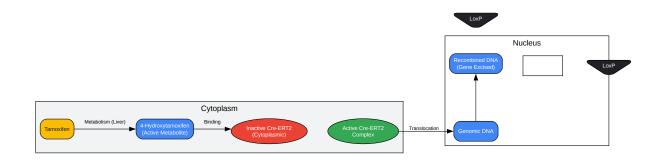
Route of Administrat ion	Dosage	Vehicle	Regimen	Target/Mod el System	Reference
Intraperitonea I (IP) Injection	75-100 mg/kg	Corn Oil	1 injection/day for 5 consecutive days	Ubiquitous Cre expression (e.g., UBC- Cre/ERT2)	[5]
Intraperitonea I (IP) Injection	10 mg/kg	Corn Oil	1 injection/day for 4 consecutive days	Optimized for bone studies (Col1-CreERT2) to minimize bone turnover effects	[6][7]
Intraperitonea I (IP) Injection	80 mg/kg (total dose)	Oil	Two 1 mg/day injections	Cardiac- specific Cre (αMHC- MerCreMer)	[4][8]
Intraperitonea I (IP) Injection	9 mg/40g body weight (~225 mg/kg)	Corn Oil	3 injections, one every other day	General purpose	[9]
Oral Gavage (PO)	3 mg/mouse	Not specified	1 dose/day for 5 consecutive days	Optimized for immune cell studies to maximize induction and minimize adverse effects	[3][10][11]
Diet (Chow)	400 mg/kg of food	Medicated Chow	Ad libitum for 1-2 weeks	General purpose, reduces	[1][12]



				handling stress
Subcutaneou s (SC) Injection	8 mg/40g body weight (~200 mg/kg)	Peanut Oil	2 injections, one per day	Postnatal induction (P6- adult)

Mechanism of Action: Tamoxifen-Inducible Cre-LoxP System

Tamoxifen binding to the Cre-ERT2 fusion protein is the critical activation step. In the absence of Tamoxifen, Cre-ERT2 is sequestered in the cytoplasm. Upon administration, Tamoxifen is metabolized in the liver to its active form, 4-hydroxytamoxifen (4-OHT).[1] 4-OHT binds to the ERT2 domain, inducing a conformational change that allows the Cre-ERT2 fusion protein to translocate into the nucleus and mediate recombination between LoxP sites.



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Caption: Mechanism of Tamoxifen-induced Cre-LoxP recombination.



Experimental Protocols

Safety Precaution: Tamoxifen is a hazardous substance. Always consult the Material Safety Data Sheet (MSDS), wear appropriate Personal Protective Equipment (PPE), and handle it in a designated area.[5][13] House mice receiving Tamoxifen in separate, disposable cages and manage waste according to institutional guidelines.[5][13]

Protocol 1: Preparation of Tamoxifen for Injection

This is the most common method for preparing Tamoxifen for intraperitoneal (IP) or subcutaneous (SC) injection.

Materials:

- Tamoxifen powder (e.g., Sigma-Aldrich, T5648)[13]
- Corn oil or Sunflower oil[5][14]
- 50 mL conical tube or other light-blocking vessel[5]
- Shaker or rotator at 37°C[5]
- Sterile syringes and needles (e.g., 26-27 gauge)[5][9]

Procedure:

- Calculate Amount: Determine the total volume and amount of Tamoxifen needed. A standard stock concentration is 20 mg/mL.[5][13]
- Dissolution: Weigh the Tamoxifen powder and add it to the appropriate volume of corn oil in a light-blocking conical tube.
- Incubate and Mix: Place the tube on a shaker or rotator overnight at 37°C to dissolve the Tamoxifen completely.[5][13] The solution should be clear.
- Storage: Store the final solution protected from light at 4°C for the duration of the injection period (up to one week) or in aliquots at -20°C for long-term storage.[1][5][13]



 Pre-injection: Before administration, warm the solution to 37°C to ensure it is properly mixed and reduce viscosity.

Protocol 2: Administration by Intraperitoneal (IP) Injection

IP injection is a widely used method that allows for precise dose control.[1]

Procedure:

- Dose Calculation: Calculate the injection volume based on the mouse's body weight and the desired dosage (e.g., 75 mg/kg). For a 25g mouse and a 20 mg/mL stock, a 75 mg/kg dose requires an injection of ~94 μL.[5]
- Animal Restraint: Properly restrain the mouse according to your institution's approved animal handling protocols.
- Injection: Using a sterile syringe with a 26-gauge or smaller needle, carefully inject the Tamoxifen solution into the lower abdominal quadrant, avoiding internal organs.[5][14]
 Sanitize the injection site with 70% ethanol prior to injection.[5]
- Frequency: Administer injections once every 24 hours for the desired number of days (a 5-day course is common).[5]
- Monitoring: Monitor mice closely throughout the treatment period for any adverse reactions.
 [5] Following the final injection, there is typically a waiting period of at least 7 days before tissue analysis to allow for maximal recombination and clearance of the compound.

Protocol 3: Administration by Oral Gavage

Oral gavage is an alternative to injection and has been shown to provide maximal reporter gene induction with minimal adverse effects in some studies.[3][10]

Procedure:

• Dose Preparation: Prepare the Tamoxifen solution as described in Protocol 1. The dose is often a fixed amount per mouse (e.g., 3 mg) rather than weight-based.[3][10]



- Animal Restraint: Gently restrain the mouse, ensuring its head is immobilized to allow for proper breathing.[1]
- Gavage: Use a proper feeding needle (e.g., 22-gauge).[1] Gently introduce the needle into the mouth behind the tongue and deliver the solution directly into the esophagus.
- Frequency: Administer once daily for the desired duration (e.g., 5 consecutive days).[3][10]
- Monitoring: Observe the animal for signs of distress or injury post-procedure.

Experimental Workflow

The following diagram outlines a typical workflow for a Tamoxifen-inducible knockout experiment.



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Caption: Standard workflow for Tamoxifen-induced gene recombination.



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